Investigating the pharmacokinetic properties of biologically active compounds is essential for evaluating their therapeutic potential. One study focused on the metabolic disposition of methyl [5-[[4-(2-pyridinyl-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate, a compound with potential for ancylostomiasis treatment. The study revealed distinct pharmacokinetic profiles depending on the route of administration [ [] ].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1